molecular formula C13H20O3 B3051547 Methyl 5-oxocyclopent-1-ene-1-heptanoate CAS No. 34546-57-1

Methyl 5-oxocyclopent-1-ene-1-heptanoate

Cat. No. B3051547
Key on ui cas rn: 34546-57-1
M. Wt: 224.3 g/mol
InChI Key: KDHIOWQSFJTRQG-UHFFFAOYSA-N
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Patent
US04046801

Procedure details

This preparation illustrates methods of preparing 2-(carboalkoxy-alkyl)-1-oxo-cyclopent-2-ene. In this example 20.1 g. of crude 1-acetoxy-2-(6-carbomethoxy-hexyl)-cyclopent-1-ene, prepared according to Preparation 4, is dissolved in 180 ml. of tetrahydrofuran and 20 ml. of water and then cooled to 0° C. under nitrogen. Eleven grams of N-bromoacetamide is added. The resulting reaction solution is monitored by thin-layer chromatography and allowed to stand until complete reaction is indicated. The reaction mixture is then poured into water and extracted with methylene chloride. 150 Milliliters of pyridine and 3 g. of lithium carbonate are added to the methylene chloride extract and the resulting mixture then concentrated by evaporation under reduced pressure to remove most of the methylene chloride. The concentrate is stirred at 90° C. under nitrogen, for 1 hour and then examined by thin-layer chromatography to ensure complete reaction. The reaction solution is then cooled to room temperature and poured into water and extracted with methylene chloride. The methylene chloride extract is washed with water, washed with saturated aqueous sodium chloride, then dried over sodium sulfate, and evaported to dryness affording a crude residue of 2-(6-carbomethoxy-hexyl)-1-oxo-cyclopent-2-ene, which is further purified by high vacuum distillation. This product is then dissolved in 350 ml. of methanol, and a solution containing 4.6 g. of semicarbazone hydrochloride and 5 g. of pyridine in 40 ml. of water is then added. The resulting mixture is stirred at room temperature for two hours and then poured into water. The water mixture is filtered, and the collected precipitate is washed with hexane. The filtrate and washings are combined and extracted four times with hexane. The extracts are combined and washed with water, washed with saturated aqueous sodium chloride solution, and then dried over sodium sulfate and evaporated to dryness affording pure 2-(6-carbomethoxy-hexyl)-1-oxo-cyclopent2-ene.
[Compound]
Name
2-(carboalkoxy-alkyl)-1-oxo-cyclopent-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetoxy-2-(6-carbomethoxy-hexyl)-cyclopent-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17])(=O)C.O1CCCC1.BrNC(=O)C>O>[C:16]([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:6]1[C:5](=[O:4])[CH2:9][CH2:8][CH:7]=1)([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
2-(carboalkoxy-alkyl)-1-oxo-cyclopent-2-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-acetoxy-2-(6-carbomethoxy-hexyl)-cyclopent-1-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(CCC1)CCCCCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The concentrate is stirred at 90° C. under nitrogen, for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation 4
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 180 ml
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
to stand until complete reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
ADDITION
Type
ADDITION
Details
of lithium carbonate are added to the methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture then concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the methylene chloride
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
WASH
Type
WASH
Details
is washed with water
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC)CCCCCCC=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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